Structural Uniqueness: 4‑Ethoxyphenyl Urea Terminus vs. Halogenated Analogues in the Dihydroquinazolin‑6‑yl Urea Series
The target compound incorporates a 4‑ethoxyphenyl group at the urea terminus, which is structurally distinct from the halogenated aryl variants (3,4‑difluorophenyl, 3‑chloro‑4‑fluorophenyl, and 2‑chlorophenyl) that dominate commercially available analogues such as CAS 1172258‑90‑0, CAS 1172819‑44‑1, and CAS 1171987‑54‑4 . In published SAR studies on quinazolinyl‑diaryl ureas, replacement of a methoxy or ethoxy substituent with fluorine or chlorine on the terminal phenyl ring consistently reduced antiproliferative potency against HepG2, MGC‑803, and A549 cell lines by 30–70% at fixed 10 µM concentrations [1]. The ethoxy group introduces a hydrogen‑bond acceptor (ether oxygen) absent in fluorinated analogues and raises the calculated AlogP by approximately 0.4–0.6 log units relative to the 3,4‑difluorophenyl analogue, predicting different membrane permeability and metabolic stability profiles .
| Evidence Dimension | Terminal aryl substituent identity (R1) – electronic, steric, and H‑bonding properties |
|---|---|
| Target Compound Data | R1 = 4‑ethoxyphenyl (–OEt); H‑bond acceptor present; calculated AlogP ~4.1 |
| Comparator Or Baseline | R1 = 3,4‑difluorophenyl (CAS 1172258‑90‑0), 3‑chloro‑4‑fluorophenyl (CAS 1172819‑44‑1), 2‑chlorophenyl (CAS 1171987‑54‑4); H‑bond acceptor absent; calculated AlogP ~3.5–3.7 |
| Quantified Difference | ΔAlogP ≈ +0.4–0.6; presence vs. absence of ether H‑bond acceptor; class‑level potency shift of 30–70% (10 µM) reported for –OMe/–OEt vs. –F/–Cl replacements in related quinazolinyl urea series [1] |
| Conditions | Comparison based on calculated physicochemical properties (ChemDraw v20.1) and published SAR trends for quinazolinyl‑diaryl ureas evaluated in HepG2, MGC‑803, A549 cell lines (MTT assay, 48 h) [1]. |
Why This Matters
The ethoxyphenyl terminus provides a unique H‑bonding and lipophilicity signature not available from any halogenated commercial analogue, making this compound the only member of the dihydroquinazolin‑6‑yl urea series with a neutral ether H‑bond acceptor at this position—critical for probing target interactions that require both hydrophobic contacts and H‑bond acceptance.
- [1] Chen Y, et al. Design, synthesis, and biological evaluation of novel quinazolinyl-diaryl urea derivatives as potential anticancer agents. Eur J Med Chem. 2016;107:137-150. Table 2: antiproliferative activity of compounds with varied terminal aryl substituents against HepG2, MGC-803, and A549 cells. View Source
